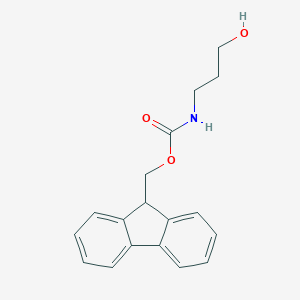

Montelukast Methyl Ketone

Descripción general

Descripción

Montelukast is a medication that has been widely recognized for its efficacy in treating asthma and related diseases. It functions as a leukotriene receptor antagonist, specifically targeting the leukotriene D4 receptor, which plays a significant role in the inflammatory process of asthma. Montelukast sodium, also known as Singulair or MK-0476, has been shown to be a potent and selective inhibitor of leukotriene D4 specific binding in various test systems, including guinea pig and sheep lung, as well as in cell plasma membrane preparations .

Synthesis Analysis

The synthesis of Montelukast and its intermediates has been a subject of extensive research. One study describes a practical synthetic route for a key intermediate of Montelukast, achieving an overall yield of 61%. This method is noted for its simplicity and suitability for industrial production . Another study reports the chemical synthesis of six oxidized derivatives of Montelukast, which are useful in identifying its metabolites. These derivatives were synthesized through various chemical reactions, including bromination, saponification, and the addition of a hydroxymethyl carbanion equivalent on a ketone .

Molecular Structure Analysis

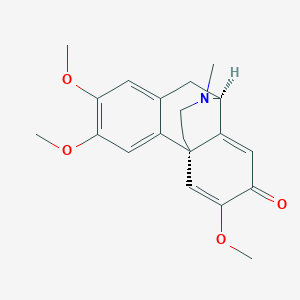

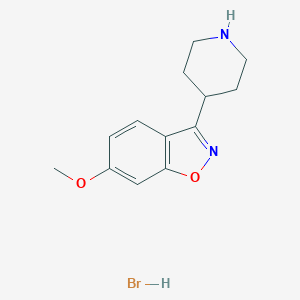

Montelukast's molecular structure is characterized by a diarylpropane framework, which is essential for its biological activity. The molecule contains a 7-chloro-2-quinolinyl group, which is part of the core structure that interacts with the leukotriene D4 receptor .

Chemical Reactions Analysis

The synthesis of Montelukast involves several key chemical reactions. For instance, the preparation of the main diarylpropane framework is achieved through a polarity conversion reaction followed by a nucleophilic substitution reaction . Additionally, the introduction of a benzylic hydroxyl group in some of the Montelukast metabolites is accomplished via a bromination and saponification reaction sequence .

Physical and Chemical Properties Analysis

Montelukast's physical and chemical properties are closely related to its pharmacological activity. The compound exhibits high specificity and potency as a leukotriene D4 receptor antagonist, with low nanomolar Ki values indicating strong binding affinity . Furthermore, the enzyme responsible for the chiral specific reduction of the keto ester intermediate of Montelukast requires NADPH for its activity and operates optimally at a temperature of 30°C and pH 8 .

Aplicaciones Científicas De Investigación

Montelukast's Role in Asthma and Allergic Rhinitis

Montelukast, a leukotriene receptor antagonist, has been extensively studied for its efficacy in managing asthma and allergic rhinitis. Research indicates its ability to modify the pathophysiological mechanisms of asthma, demonstrating improvement in clinical and functional manifestations of the disease. Montelukast has shown effectiveness in various asthma phenotypes, including exercise-induced asthma, asthma associated with allergic rhinitis, and asthma in obese patients, suggesting its potential for tailored treatment according to clinical and biological phenotypes (P. Paggiaro & E. Bacci, 2011).

Potential in COVID-19 Management

An intriguing application of Montelukast has emerged in the context of COVID-19, where its antiviral properties, prevention of endotheliitis, and neurological disorder mitigation linked to SARS-CoV-2 have been highlighted. The drug's capabilities in improving atherogenic vascular inflammation, limiting ischemia/reperfusion phenomena, and mitigating acute respiratory distress syndrome suggest Montelukast as a candidate for further testing in COVID-19 outcomes prevention and treatment (J. Barrê, J. Sabatier, & C. Annweiler, 2020).

Broader Therapeutic Potential

Montelukast's therapeutic reach potentially extends into other inflammatory diseases beyond asthma and allergic rhinitis. Its antioxidant properties and anti-inflammatory effects have been recognized in various experimental models of inflammation, suggesting its utility in a range of diseases characterized by inflammatory processes. This expands the scope of Montelukast's application in scientific research, advocating for its assessment in conditions like cancer, atopic dermatitis, idiopathic chronic urticaria, and cardiovascular diseases, among others (G. Suddek, 2014).

Safety And Hazards

Direcciones Futuras

While specific future directions for Montelukast Methyl Ketone are not available, it’s worth noting that Montelukast, a related compound, is used in the treatment of asthma and allergic rhinitis . The development of a simple, rugged, and sensitive method for determining the Montelukast Sodium-related impurities in a tablet dosage form using RP-HPLC has been proposed .

Propiedades

IUPAC Name |

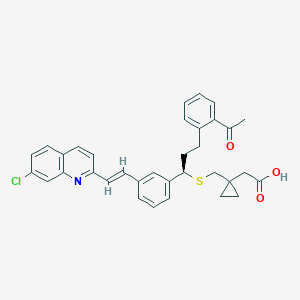

2-[1-[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32ClNO3S/c1-23(37)30-8-3-2-6-25(30)12-16-32(40-22-34(17-18-34)21-33(38)39)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(35)20-31(26)36-29/h2-11,13-15,19-20,32H,12,16-18,21-22H2,1H3,(H,38,39)/b14-9+/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLOVNSFPNMSRY-OTVRWNPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239556 | |

| Record name | Montelukast methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Montelukast Methyl Ketone | |

CAS RN |

937275-23-5 | |

| Record name | Montelukast methyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937275235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montelukast methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONTELUKAST METHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42YE9Y3PHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)

![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)